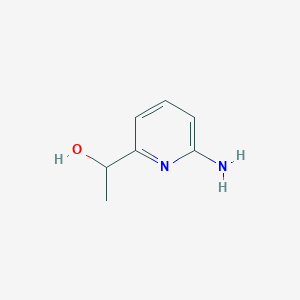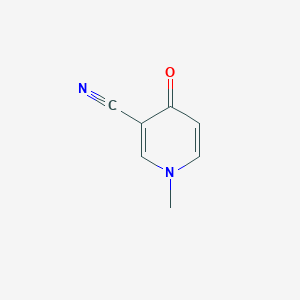
Mallorepine
説明
Mallorepine is a compound with the molecular formula C7H6N2O and a molecular weight of 134.1 . It is classified as an alkaloid . It is speculated that Mallorepine may be an intermediate on the biosynthetic pathway from nicotinamide (II) to ricinine (III) .
Molecular Structure Analysis
The molecular structure of Mallorepine consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms in the molecule is crucial for its properties and functions. Advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are often used for detailed molecular structure analysis .
Chemical Reactions Analysis
While specific chemical reactions involving Mallorepine are not available, modern approaches for the analysis of chemical reactions involve the use of mass spectrometry . This technique allows for real-time monitoring of chemical reactions, providing valuable insights into the reaction mechanisms, kinetics, and pathways .
Physical And Chemical Properties Analysis
Mallorepine appears as a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
科学的研究の応用
Biomedical Applications
Research on the bioactive compounds in plants, including those responsible for toxicity in livestock grazing on them, has led to significant advancements in understanding plant toxins. These studies have enabled the development of animal models for human diseases, deepened knowledge of molecular action modes, and promoted the discovery of potential drug candidates. For instance, the toxins of plants such as Veratrum californicum, Lupinus species, and Astragalus and Oxytropis species have been instrumental in biomedical applications (James, Panter, Gaffield, & Molyneux, 2004).
Anticonvulsant Properties
Mallotus oppositifolius, a plant traditionally used to treat epilepsy, has shown anticonvulsant effects. Its hydroalcoholic leaf extract demonstrates potential in treating seizures, potentially mediated by GABAergic and glycinergic neurotransmission and potassium channel conductions. This finding underscores the plant's potential for developing epilepsy treatments (Kukuia et al., 2016).
Pharmacology and Phytochemistry
Mallotus philippensis, known as the Kamala tree, is utilized in traditional medicine for various health issues. Its scientific investigation reveals over 50 types of important phytochemicals with biological activities such as antibacterial, anti-inflammatory, antioxidant, anticancerous, and antiviral properties. This research highlights the tree's promise in drug discovery, although more sophisticated techniques are needed for precise action mechanisms (Kumar et al., 2020).
Drug Discovery and Ethnopharmacology
The study of plants, including those like Mallotus, has been a cornerstone in drug discovery. Traditional cures and folk knowledge have led to the discovery of major pharmacological drug classes. The integration of ethnopharmacology with modern medicine, especially through the scientifically validated use of botanicals, has played and continues to play a significant role in developing new therapeutic agents (Gilani & Atta-ur-rahman, 2005).
Antidepressant Effects
The hydroalcoholic extract of Mallotus oppositifolius leaves exhibits antidepressant effects in murine models. This effect is mediated by enhancing serotoninergic neurotransmission and inhibiting glycine/NMDA receptor activation. Such findings suggest the plant's potential in developing treatments for depression (Kukuia et al., 2014).
特性
IUPAC Name |
1-methyl-4-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-3-2-7(10)6(4-8)5-9/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNHMAOQCMDJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227505 | |
| Record name | Mallorepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mallorepine | |
CAS RN |
767-98-6 | |
| Record name | Mallorepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mallorepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



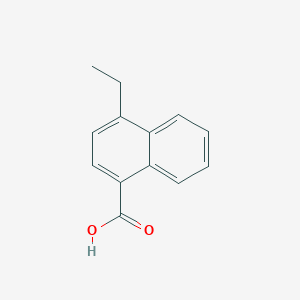
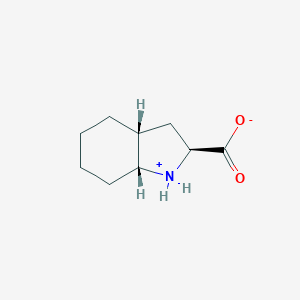
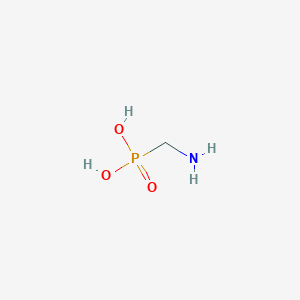
![Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate](/img/structure/B122691.png)
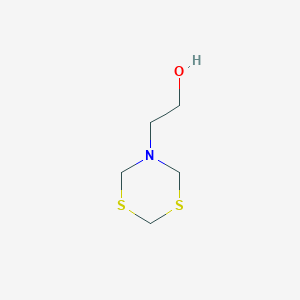
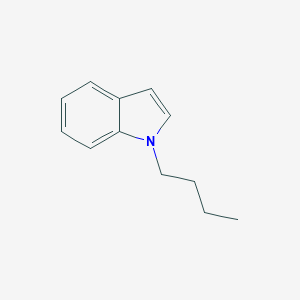
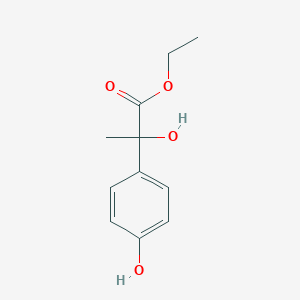
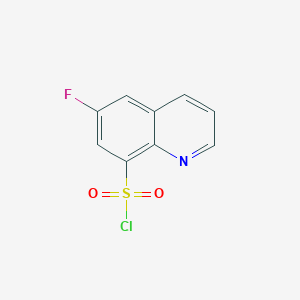
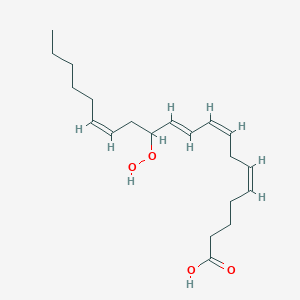
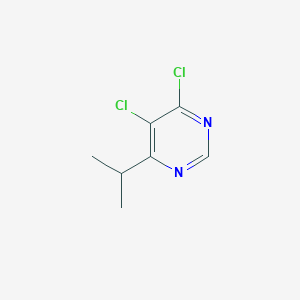
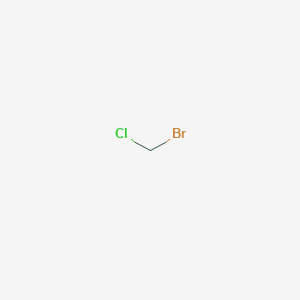
![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)
